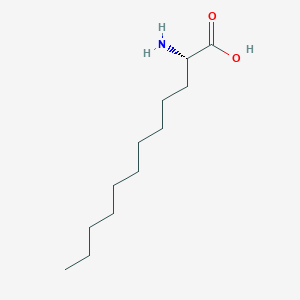

(S)-2-Aminododecanoic acid

Vue d'ensemble

Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or occurrence in nature would also be mentioned.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis

This would involve determiningApplications De Recherche Scientifique

Corrosion Inhibition : 12-Aminododecanoic acid has been shown to be an effective corrosion inhibitor for carbon steel in CO2-saturated hydrochloric acid. It acts as a mixed-type inhibitor and forms a self-assembled monolayer (SAM) on the steel surface, providing a hydrophobic barrier against corrosive ions. This SAM formation is spontaneous and reversible, with a high inhibition efficiency (Ghareba & Omanovic, 2010, 2011) (Ghareba & Omanovic, 2010) (Ghareba & Omanovic, 2011).

Biosynthesis in Polymer Industry : This acid is a potential monomer for Nylon 12, a high-performance bioplastic. Its biosynthesis from renewable sources is attractive in the polymer industry. Notably, a biotransformation process using artificial self-sufficient P450s and other enzymes has been developed, which significantly enhances the efficiency of ω-aminododecanoic acid production (Ahsan et al., 2018) (Ahsan et al., 2018).

Role in Nylon and Polymer Production : A Pseudomonas species was identified capable of using 12-aminododecanoic acid as a sole nitrogen source. This finding is significant for understanding the microbial degradation of nylon and related polymers, and for exploring potential biocatalysts for nylon production (Wilding et al., 2015) (Wilding et al., 2015).

Material Science Applications : The formation of self-assembled monolayers of 12-aminododecanoic acid on stainless steel surfaces is studied for potential improvements in biocompatibility and surface modification of medical materials (Raman & Gawalt, 2007) (Raman & Gawalt, 2007).

Chemical Synthesis and Stereochemistry : Asymmetric synthesis of derivatives of (S)-2-aminodecanoic acid has been reported, highlighting its importance in medicinal chemistry and drug design due to its structural diversity and functionality (Fu et al., 2020) (Fu et al., 2020).

Propriétés

IUPAC Name |

(2S)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441749 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminododecanoic acid | |

CAS RN |

169106-34-7 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)